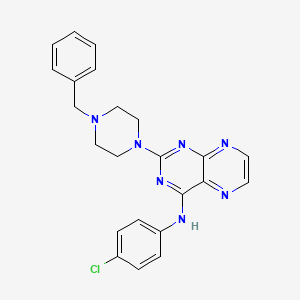
2-(4-benzylpiperazin-1-yl)-N-(4-chlorophenyl)pteridin-4-amine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(4-benzylpiperazin-1-yl)-N-(4-chlorophenyl)pteridin-4-amine is a synthetic organic compound that belongs to the class of pteridines Pteridines are heterocyclic compounds containing a pyrimidine ring fused to a pyrazine ring
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-benzylpiperazin-1-yl)-N-(4-chlorophenyl)pteridin-4-amine typically involves multi-step organic reactions. One possible synthetic route could involve the following steps:
Formation of the pteridine core: This can be achieved by cyclization reactions involving appropriate precursors such as 2,4-diaminopyrimidine and glyoxal.
Introduction of the 4-chlorophenyl group: This step may involve a nucleophilic aromatic substitution reaction where a 4-chlorophenyl group is introduced to the pteridine core.
Attachment of the benzylpiperazine moiety: This can be done through a nucleophilic substitution reaction where the piperazine ring is benzylated and then attached to the pteridine core.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions (temperature, pressure), and purification techniques such as recrystallization or chromatography.
化学反应分析
Types of Reactions
2-(4-benzylpiperazin-1-yl)-N-(4-chlorophenyl)pteridin-4-amine can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be used to modify the functional groups within the molecule.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the piperazine or phenyl rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Reagents such as alkyl halides for nucleophilic substitution or electrophiles for electrophilic substitution.
Major Products Formed
The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions could introduce various functional groups to the molecule.
科学研究应用
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its interactions with biological macromolecules such as proteins and nucleic acids.
Medicine: Investigated for its potential therapeutic properties, including anti-cancer, anti-inflammatory, or antimicrobial activities.
Industry: Utilized in the development of new materials or as a precursor in the synthesis of other industrially relevant compounds.
作用机制
The mechanism of action of 2-(4-benzylpiperazin-1-yl)-N-(4-chlorophenyl)pteridin-4-amine would depend on its specific interactions with molecular targets. Potential mechanisms include:
Binding to enzymes or receptors: The compound may inhibit or activate specific enzymes or receptors, leading to a biological effect.
Interference with cellular pathways: It may modulate signaling pathways within cells, affecting processes such as cell growth, apoptosis, or inflammation.
相似化合物的比较
Similar Compounds
2-(4-benzylpiperazin-1-yl)-N-(4-methylphenyl)pteridin-4-amine: Similar structure but with a methyl group instead of a chlorine atom.
2-(4-benzylpiperazin-1-yl)-N-(4-fluorophenyl)pteridin-4-amine: Similar structure but with a fluorine atom instead of a chlorine atom.
Uniqueness
The presence of the 4-chlorophenyl group in 2-(4-benzylpiperazin-1-yl)-N-(4-chlorophenyl)pteridin-4-amine may confer unique properties such as increased lipophilicity or altered binding affinity to biological targets compared to its analogs.
属性
IUPAC Name |
2-(4-benzylpiperazin-1-yl)-N-(4-chlorophenyl)pteridin-4-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H22ClN7/c24-18-6-8-19(9-7-18)27-22-20-21(26-11-10-25-20)28-23(29-22)31-14-12-30(13-15-31)16-17-4-2-1-3-5-17/h1-11H,12-16H2,(H,26,27,28,29) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DSWJOYRBUFVMNF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CC2=CC=CC=C2)C3=NC4=NC=CN=C4C(=N3)NC5=CC=C(C=C5)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H22ClN7 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
431.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![N-(2,4-DIMETHOXYPHENYL)-2-{1-METHYL-2,4-DIOXO-1,3-DIAZASPIRO[4.5]DECAN-3-YL}ACETAMIDE](/img/structure/B2445595.png)
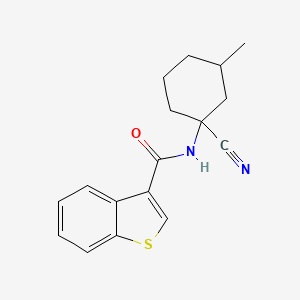
![N-[2-(3,5-dimethylphenyl)-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl]-4-methylbenzamide](/img/structure/B2445598.png)
![N-(1-cyanocyclohexyl)-2-[3-(3,5-dimethylphenyl)-4-oxoquinazolin-2-yl]sulfanylpropanamide](/img/structure/B2445599.png)
![N-(4-chlorophenyl)-2-[[2-[(1-cyanocyclohexyl)-methylamino]-2-oxoethyl]-methylamino]acetamide](/img/structure/B2445607.png)
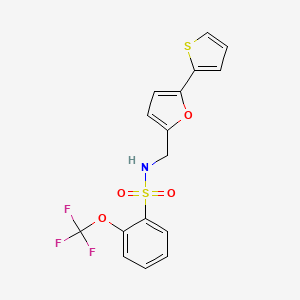

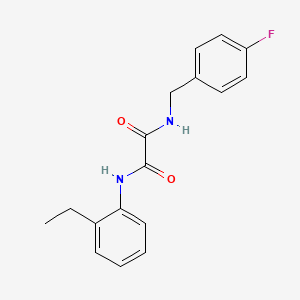
![N-(2-([2,3'-bithiophen]-5-yl)-2-hydroxyethyl)-3-(3,5-dimethylisoxazol-4-yl)propanamide](/img/structure/B2445613.png)
![1-[4-(4-Acetyl-2-fluorophenyl)piperazin-1-yl]prop-2-en-1-one](/img/structure/B2445614.png)
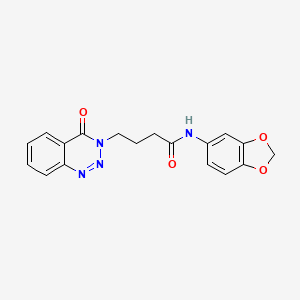
![N-[1-[4-[(Prop-2-enoylamino)methyl]benzoyl]piperidin-4-yl]morpholine-4-carboxamide](/img/structure/B2445616.png)
![N-(4-chlorophenyl)-1-(pyridin-3-yl)-1H,2H,3H,4H-pyrrolo[1,2-a]pyrazine-2-carboxamide](/img/structure/B2445617.png)

